(4,4-Dimethylpentyl)cyclopropane
Description
Properties
CAS No. |
90422-29-0 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
4,4-dimethylpentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-10(2,3)8-4-5-9-6-7-9/h9H,4-8H2,1-3H3 |
InChI Key |
RZENKIRAWXVBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCC1CC1 |
Origin of Product |
United States |
Preparation Methods
Hydrogen-Borrowing Catalysis for α-Cyclopropanation
The hydrogen-borrowing (HB) catalysis strategy, recently refined for cyclopropane synthesis, enables the α-cyclopropanation of ketones through a tandem alkylation-cyclization sequence. This method avoids traditional alkyl halide reagents, instead leveraging alcohols as sustainable alkylating agents. For (4,4-dimethylpentyl)cyclopropane, the protocol involves:
- Substrate Design : A ketone precursor, such as 4,4-dimethylpentan-2-one, is functionalized with a pendant leaving group (e.g., p-methoxyphenoxy) at the α-position.
- Catalytic Cycle : An iridium catalyst (e.g., Crabtree’s catalyst) dehydrogenates the alcohol to form a carbonyl intermediate and a metal hydride. Subsequent aldol condensation generates an enone, which undergoes hydride reduction to yield the α-alkylated ketone.
- Intramolecular Cyclization : Base-mediated enolate formation triggers nucleophilic displacement of the leaving group, forming the cyclopropane ring. Optimized conditions using p-methoxyphenoxy substrates achieve yields up to 67%.
Critical to this approach is the choice of leaving group. Electron-rich aryloxy groups enhance cyclization efficiency by stabilizing the transition state during displacement. For example, substituting phenoxy with p-methoxyphenoxy improved yields from 63% to 67% in model systems. Post-synthetic deprotection of ketones to carboxylic acids, as demonstrated via phthaloyl peroxide oxidation, further enhances utility for downstream applications.
Simmons-Smith Cyclopropanation via Zinc-Copper Mediated Coupling
The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis, employing diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple to transfer a methylene group to alkenes. Applied to this compound, the method proceeds as follows:
- Alkene Substrate Preparation : 4,4-dimethyl-1-pentene serves as the precursor, synthesized via Wittig olefination or elimination reactions.
- Reaction Conditions : CH₂I₂ (1.4 mol) and Zn-Cu (25.4 g) in dry diethyl ether, refluxed for 48 hours, facilitate cyclopropanation. The reaction tolerates electron-donating groups, making it suitable for branched alkenes.
- Yield and Byproducts : Model reactions with analogous substrates (e.g., trans-4-methoxycinnamic acid derivatives) report yields of 61–86% after purification. Competing side reactions, such as over-alkylation, are mitigated by stoichiometric control and low-temperature conditions.
A notable variation in Patent WO2005051904A2 employs iodochloromethane (ICH₂Cl) and diethylzinc (Et₂Zn) in dichloromethane at -15°C. This modification enhances regioselectivity for hindered alkenes, though it requires stringent anhydrous conditions.
Transition Metal-Catalyzed Alkylation and Cyclization
Recent patents disclose multi-step routes leveraging transition metal catalysts for sequential alkylation and cyclopropanation. For instance:
- Enamide Intermediate Synthesis : N-methoxy-N-methyl-4-(4-methoxyphenyl)but-3-enamide is prepared via mixed anhydride coupling (isobutyl chloroformate) and treated with iodochloromethane.
- Cyclopropanation : Diethylzinc mediates the conjugate addition of a methylene group to the enamide, followed by intramolecular cyclization. The reaction proceeds in dichloromethane at -15°C, yielding the cyclopropane core.
- Functional Group Interconversion : Subsequent hydrolysis (lithium hydroxide) and acidification (TFA) afford the carboxylic acid derivative, which is purified via reverse-phase HPLC.
This method highlights the versatility of zinc-based reagents in constructing sterically congested cyclopropanes, though scalability is limited by the cost of enantioselective catalysts.
Comparative Analysis of Methodologies
The table below evaluates key parameters for the leading synthetic routes:
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylpentyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Substitution reactions can occur at the cyclopropane ring or the 4,4-dimethylpentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine (Cl₂) or bromine (Br₂) are common.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes and substituted alkanes.
Scientific Research Applications
(4,4-Dimethylpentyl)cyclopropane has several scientific research applications:
Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4,4-Dimethylpentyl)cyclopropane involves its interaction with various molecular targets. The cyclopropane ring’s high strain energy makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The molecular pathways involved often include the formation of reactive intermediates such as carbenes or radicals .
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
Cyclopropane derivatives exhibit significant variability in substituent placement and functional groups, which directly influence their properties:
Key Observations :
Spectroscopic Properties
Cyclopropane rings create distinct proton environments detectable via NMR:
Q & A
Q. How should raw and processed data from cyclopropane studies be documented?
- Answer :
- Raw Data : Include chromatograms, spectra, and instrument parameters in appendices.
- Processed Data : Highlight key metrics (e.g., reaction yields, RSD values) in tables. Use error bars in graphs to represent uncertainty .
- Metadata : Record batch numbers, purity of reagents, and environmental conditions (e.g., humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
